molecular formula C11H11ClN2O4 B5557307 4-(2-chloro-4-nitrobenzoyl)morpholine CAS No. 209959-71-7

4-(2-chloro-4-nitrobenzoyl)morpholine

Cat. No.: B5557307
CAS No.: 209959-71-7
M. Wt: 270.67 g/mol
InChI Key: BZSCJBRBFREOTK-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrobenzoyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O4. It is a derivative of morpholine, a heterocyclic amine, and contains a benzoyl group substituted with chlorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrobenzoyl)morpholine typically involves the reaction of 2-chloro-4-nitrobenzoic acid with morpholine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrobenzoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-chloro-4-nitrobenzoyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrobenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzoyl)morpholine
  • 4-(4-chlorobenzoyl)morpholine
  • 4-(2-chloro-4-nitrophenyl)morpholine

Uniqueness

4-(2-chloro-4-nitrobenzoyl)morpholine is unique due to the presence of both chlorine and nitro substituents on the benzoyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitro group, in particular, can undergo reduction to form an amino group, providing additional versatility in chemical synthesis and potential biological applications .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSCJBRBFREOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967868
Record name (2-Chloro-4-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209959-71-7, 5329-34-0
Record name (2-Chloro-4-nitrophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209959-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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